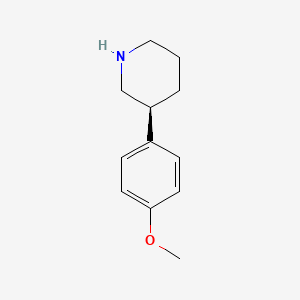
(3S)-3-(4-methoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(4-methoxyphenyl)piperidine is a chiral piperidine derivative with a methoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-methoxyphenyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with piperidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of (3S)-3-(4-hydroxyphenyl)piperidine.
Reduction: Formation of (3S)-3-phenylpiperidine.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(4-methoxyphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-3-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body.
Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-(4-hydroxyphenyl)piperidine
- (3S)-3-phenylpiperidine
- (3S)-3-(4-chlorophenyl)piperidine
Uniqueness
(3S)-3-(4-methoxyphenyl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(3S)-3-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
XOFIBRNSGSEFHC-LLVKDONJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCNC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)

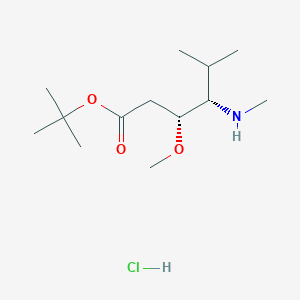
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
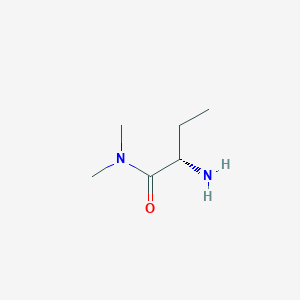
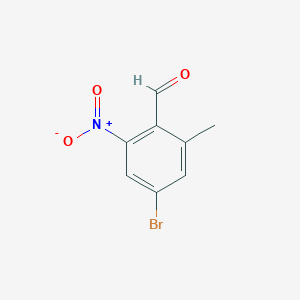
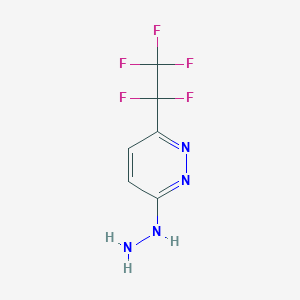
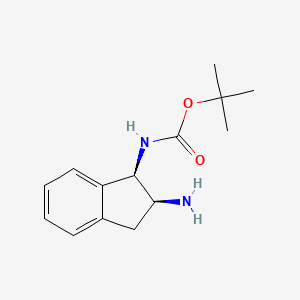
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
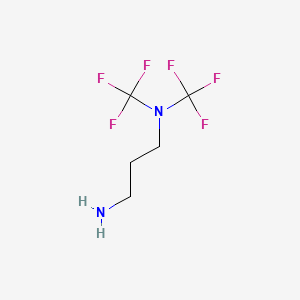
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
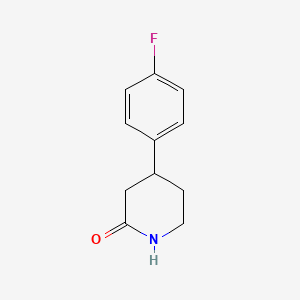
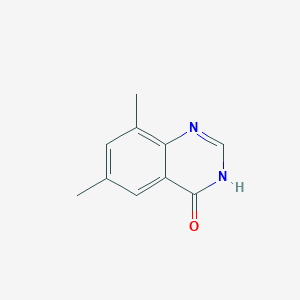
![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
